Product packaging for Oxiran-2-yl(pyrrolidin-1-yl)methanone(Cat. No.:CAS No. 119163-30-3)

Oxiran-2-yl(pyrrolidin-1-yl)methanone

Cat. No.: B056875
CAS No.: 119163-30-3
M. Wt: 141.17 g/mol
InChI Key: XLRWPTPCOIBNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-yl(pyrrolidin-1-yl)methanone is a high-purity chemical reagent featuring an oxirane (epoxide) ring conjugated with a pyrrolidine moiety via a methanone linker. This molecular architecture, which incorporates both a strained, reactive three-membered heterocycle and a saturated nitrogen heterocycle, makes it a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Research Applications & Value: Synthetic Intermediate: The compound is primarily used in organic synthesis. The oxirane ring is highly susceptible to nucleophilic attack, allowing for ring-opening reactions to create more complex molecular structures with additional functional groups, such as diols, amino alcohols, and other derivatives. Medicinal Chemistry: Serves as a key building block for the design and synthesis of novel bioactive molecules. The pyrrolidine ring is a common pharmacophore found in many pharmaceutical agents, contributing to target binding and bioavailability. Library Development: Useful for researchers generating compound libraries for high-throughput screening (HTS) against novel therapeutic targets, particularly in areas such as neuroscience and oncology. Handling & Safety: This compound is intended for use by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B056875 Oxiran-2-yl(pyrrolidin-1-yl)methanone CAS No. 119163-30-3

Properties

CAS No.

119163-30-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

oxiran-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C7H11NO2/c9-7(6-5-10-6)8-3-1-2-4-8/h6H,1-5H2

InChI Key

XLRWPTPCOIBNNX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CO2

Canonical SMILES

C1CCN(C1)C(=O)C2CO2

Synonyms

Pyrrolidine, 1-(oxiranylcarbonyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s distinct features can be contextualized against structurally related molecules, including pyrrolidine derivatives, epoxide-containing ketones, and aromatic heterocycles. Below is a detailed comparison:

Pyrrolidine-2,5-dione Derivatives (e.g., CP-93,393)

  • Structural Similarity : CP-93,393 ((7S,9aS)-1-(2-pyrimidin-2-yl-octahydro-pyrido[1,2-a]-pyrazin-7-yl-methyl)-pyrrolidine-2,5-dione) shares the pyrrolidine backbone but incorporates a succinimide ring (dione) and a pyrimidine substituent .
  • Metabolism: CP-93,393 undergoes oxidative degradation (pyrimidine ring hydroxylation), succinimide hydrolysis, and glucuronidation. In contrast, Oxiran-2-yl(pyrrolidin-1-yl)methanone’s epoxide group may render it prone to nucleophilic ring-opening reactions (e.g., with glutathione or water) rather than oxidative metabolism .
  • Pharmacokinetics: CP-93,393 exhibits gender-dependent pharmacokinetics in monkeys (Cmax = 143.2 ng/mL in males vs. 17.2 ng/mL in females). The absence of a pyrimidine or succinimide moiety in this compound suggests divergent absorption and excretion profiles .

Aromatic Heterocyclic Ketones (e.g., 2-(Pyridinyl)-1-ethanones)

  • Reactivity: Aromatic ketones like 2-(2-pyridinyl)-1-(3-pyridinyl)-1-ethanone (from ) exhibit stability due to resonance with aromatic rings.
  • Applications: Pyridinyl ethanones are often intermediates in drug synthesis (e.g., kinase inhibitors). The epoxide group in this compound may limit its direct therapeutic use but could serve as a precursor for covalent inhibitors or prodrugs .

Cyclic Amides (e.g., 5-Methyl-2-pyrrolidone)

  • Solubility and Stability: 5-Methyl-2-pyrrolidone (a cyclic amide) is a polar aprotic solvent with high solubility in water and organic solvents. This compound, being a ketone with an epoxide, likely has lower solubility due to reduced polarity and higher steric hindrance .

Tabulated Comparative Analysis

Property This compound CP-93,393 2-(Pyridinyl)-1-ethanones 5-Methyl-2-pyrrolidone
Core Structure Pyrrolidine + epoxide + ketone Pyrrolidine-2,5-dione + pyrimidine Aromatic heterocycle + ketone Cyclic amide
Reactivity High (epoxide ring-opening) Moderate (oxidative metabolism) Low (resonance stabilization) Low (solvent stability)
Metabolic Pathway Predicted: Epoxide hydrolysis Hydroxylation, conjugation Not reported Hydrolysis, glucuronidation
Solubility (Water) Moderate (estimated) Low (lipophilic) Low to moderate High
Therapeutic Potential Limited (reactive intermediate) Anxiolytic/antidepressant Drug intermediate Industrial solvent

Key Research Findings and Implications

  • Synthetic Utility: The epoxide group in this compound may enable site-specific modifications (e.g., nucleophilic additions), distinguishing it from inert analogs like 5-methyl-2-pyrrolidone .
  • Comparative Stability: Aromatic ketones (e.g., pyridinyl ethanones) exhibit superior thermal stability compared to epoxide-containing analogs, impacting storage and formulation strategies .

Q & A

Q. What synthetic methodologies are recommended for Oxiran-2-yl(pyrrolidin-1-yl)methanone?

The compound can be synthesized via acylation of pyrrolidine using an acyl chloride precursor containing the oxiran (epoxide) moiety. Key steps include:

  • Acylation : Reacting pyrrolidine with a halogenated acyl chloride (e.g., derived from bromo- or chlorophenol derivatives) under inert conditions.
  • Epoxide Formation : Introducing the oxiran ring via epoxidation of a precursor alkene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
  • Optimization : Acid catalysts (e.g., H2SO4) or base conditions (e.g., NaHCO3) may enhance cyclization efficiency. Reaction temperature (typically 0–60°C) and solvent polarity (e.g., dichloromethane, THF) critically influence yield .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1H and 13C NMR provide insights into proton environments and carbon connectivity, particularly for distinguishing epoxide ring protons (δ 3.5–4.5 ppm) and pyrrolidine methylene groups (δ 1.5–2.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles. This is critical for confirming the oxiran ring geometry and spatial arrangement of the pyrrolidine group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for verifying synthetic intermediates .

Q. What safety protocols should be followed during experimental handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation, as analogous epoxides may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes).
  • Waste Disposal : Neutralize reactive residues (e.g., quench with aqueous NaHSO3) before disposal .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

  • Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or dynamic conformational changes.
  • Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous structural data to resolve ambiguities in NMR assignments (e.g., overlapping signals).
  • Dynamic NMR : Variable-temperature NMR can probe rotational barriers in the pyrrolidine ring, which may affect spectral splitting .

Q. What mechanistic insights govern the reactivity of the oxiran ring in nucleophilic reactions?

  • Regioselectivity : The epoxide’s electron-deficient carbons are susceptible to nucleophilic attack. Steric effects often direct nucleophiles (e.g., amines, thiols) toward the less hindered carbon.
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ NMR to determine rate constants and intermediate stability.
  • Catalysis : Lewis acids (e.g., BF3·OEt2) can polarize the epoxide’s C-O bonds, accelerating ring-opening. Solvent polarity (e.g., DMSO vs. toluene) also modulates reactivity .

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to potential targets (e.g., enzymes with hydrophobic active sites). The pyrrolidine moiety may engage in hydrogen bonding, while the oxiran ring could act as an electrophilic warhead.
  • QSAR Studies : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with activity data from analogous compounds to infer pharmacophore features .

Data Contradiction Analysis

Scenario : Discrepancies observed between NMR and X-ray data for the oxiran ring conformation.
Resolution :

  • Dynamic Effects : Conformational flexibility in solution (NMR) versus static crystal packing (X-ray) may explain differences.
  • Crystallographic Disorder : Refine X-ray data using SHELXL’s TWIN/BASF commands to account for possible twinning or disorder in the crystal lattice .

Key Methodological Recommendations

  • Synthesis : Prioritize acylation-epoxidation sequences for scalability.
  • Characterization : Combine NMR, X-ray, and HRMS for robust structural validation.
  • Reactivity : Explore regioselective epoxide-opening reactions for derivatization.

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